molecular formula C13H17N3O2S B2354208 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide CAS No. 2034262-25-2

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2354208
CAS No.: 2034262-25-2
M. Wt: 279.36
InChI Key: IUVHMAPONUEUKN-UHFFFAOYSA-N
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Description

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H17N3O2S and its molecular weight is 279.36. The purity is usually 95%.
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Mechanism of Action

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular docking study conducted on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

It is known that pyrazole-bearing compounds have potent antileishmanial and antimalarial activities . This suggests that the compound might interfere with the life cycle of Leishmania and Plasmodium species, affecting their survival and proliferation.

Pharmacokinetics

The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of Leishmania and Plasmodium species . This leads to a reduction in the severity of leishmaniasis and malaria, respectively.

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-11-10-12(15-16(11)2)8-9-14-19(17,18)13-6-4-3-5-7-13/h3-7,10,14H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVHMAPONUEUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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